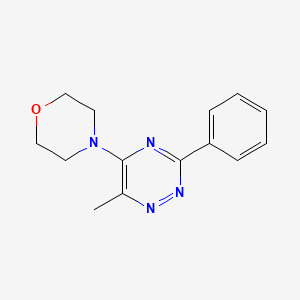
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. The structure comprises several heterocyclic moieties, making it an interesting subject for both synthetic chemistry and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step reactions:
Starting with the formation of 1H-tetrazole moiety through cycloaddition of azide and nitrile.
Subsequent attachment of the phenyl group to the tetrazole ring.
Synthesis of the piperidine derivative.
Coupling the piperidine moiety with the oxadiazole derivative.
Industrial Production Methods
For industrial production, optimizing the reaction conditions to maximize yield and purity is crucial. This often involves high-pressure reactors for better control over the reaction environment, as well as sophisticated purification methods like recrystallization and column chromatography.
化学反応の分析
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : This can lead to the formation of corresponding N-oxides.
Reduction: : Typically targeting the tetrazole ring, reducing agents can convert it to more stable amine derivatives.
Substitution: : Particularly, electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Various halogenating agents like bromine under anhydrous conditions.
Major Products
The major products of these reactions depend heavily on the reaction conditions, but they often include N-oxide derivatives, reduced amine forms, and halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as an intermediate for the synthesis of more complex molecules.
Biology
Biologically, its derivatives have shown potential as enzyme inhibitors and receptor modulators, making them candidates for pharmaceutical research.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, the compound’s structural framework is explored for creating new materials with unique properties.
作用機序
The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through agonistic or antagonistic mechanisms. These interactions often trigger signaling pathways that result in the desired biological or therapeutic outcomes.
類似化合物との比較
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone
(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methanone
Piperidinyl tetrazole derivatives
Highlighting Uniqueness
Compared to its analogs, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a combination of functional groups that confer unique reactivity and potential biological activities. Its piperidine and oxadiazole moieties offer structural advantages, making it more versatile in chemical and pharmaceutical research.
There you have it—a detailed exploration of a fascinating compound. Got any thoughts or follow-up questions?
特性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-2-3-10-20(16)22-25-21(32-26-22)12-17-7-5-11-29(14-17)23(31)18-8-4-9-19(13-18)30-15-24-27-28-30/h2-4,6,8-10,13,15,17H,5,7,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQSOJHJOSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)

![1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2787813.png)




![N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B2787821.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole](/img/structure/B2787822.png)



